N-methyl-N-(piperidin-4-yl)pyrazin-2-amine dihydrochloride
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Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine moiety is a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound. For example, the molecular weight of N-methyl-N-(propan-2-yl)piperidin-4-amine dihydrochloride is 229.19 .Scientific Research Applications
Pharmacology and Medicinal Chemistry
MPA derivatives play a significant role in drug design due to their piperidine core. Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds serve as building blocks for pharmaceuticals across more than twenty classes, including alkaloids. Additionally, MPA-based drugs have been investigated for their potential therapeutic effects.
Pain Management and Inflammation
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a potential therapy for pain and inflammatory diseases. By stabilizing endogenous epoxyeicosatrienoic acids, MPA derivatives may contribute to pain relief and anti-inflammatory effects .
Nonlinear Optical Materials
Organic molecules with nonlinear optical properties find applications in optical signal processing. MPA-based compounds, especially those containing donor and acceptor groups, have been studied for their potential use in optical triggering, light frequency transducers, and modulators .
Anti-Cancer Research
N-(piperidin-4-yl) benzamide compounds have been synthesized and evaluated for their cytotoxic effects against cancer cells. Structure-activity relationship studies revealed that specific substituents on the piperidine ring enhance the cytotoxicity of these derivatives .
Inhibition of NLRP3-Dependent Pyroptosis
Modulated benzo[d]imidazole-2-one derivatives, including MPA analogs, were screened for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release. These compounds hold promise for addressing inflammatory pathways .
Biological Evaluation and Drug Discovery
Ongoing research focuses on the biological evaluation of MPA derivatives. Scientists are exploring their potential as lead compounds for novel drugs, considering their pharmacological activity and structural diversity .
Mechanism of Action
The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its intended use. For example, some piperidine derivatives are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
properties
IUPAC Name |
N-methyl-N-piperidin-4-ylpyrazin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-14(9-2-4-11-5-3-9)10-8-12-6-7-13-10;;/h6-9,11H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRJWQDOPCXVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=NC=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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